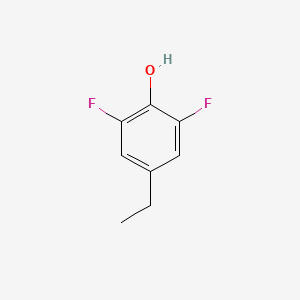

4-Ethyl-2,6-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-2,6-difluorophenol is a chemical compound with the molecular formula C8H8F2O . It is a derivative of phenol, where two hydrogen atoms in the phenol molecule are replaced by fluorine atoms and one hydrogen atom in the phenol ring is replaced by an ethyl group .

Physical And Chemical Properties Analysis

4-Ethyl-2,6-difluorophenol has a molecular weight of 158.145 . It has a boiling point of 167.0±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Fluorinated Compounds in Material Science

- Enhancing Conductivity of Materials : Modified 3,4-ethylenedioxythiophene, a compound related to 4-Ethyl-2,6-difluorophenol, has been employed to significantly reduce the dark current of polymer photodetectors without notably decreasing photovoltaic properties. This demonstrates the potential of fluorinated compounds in improving the sensitivity of photodetectors and possibly other optoelectronic devices (Zhang et al., 2015).

Organic Chemistry and Synthesis

- Novel Organic Reactions : The research explores the synthesis of complex organic structures, such as cobaltacyclobutenone and transformations of cyclopropenone derivatives, which indicate the intricate roles fluorinated compounds can play in organic synthesis and the development of new reaction pathways (Foerstner et al., 2000).

Environmental Science

- Pollutant Analysis and Partitioning : Studies on perfluoroalkyl sulfonamides (PFASs) have connected indoor sources of these chemicals to potential transport in air, underlining the environmental impact of fluorinated compounds. This research could suggest a framework for investigating the environmental behavior and risks associated with 4-Ethyl-2,6-difluorophenol and similar substances (Shoeib et al., 2004).

Photophysics and Electrochemistry

- Photophysical Properties : Amphoteric cruciforms with unique photophysical properties have been developed, showcasing the potential of fluorinated compounds in sensor applications for detecting metal cations and amines. This highlights the versatility of fluorinated compounds in developing materials with unique electronic and optical properties (McGrier et al., 2011).

Mecanismo De Acción

Mode of Action

Phenolic compounds are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the ethyl and difluoro groups may alter these interactions, potentially leading to different biological effects .

Biochemical Pathways

It’s known that 2,6-difluorophenol, a related compound, undergoes oxidative polymerization in the presence of certain catalysts . This suggests that 4-Ethyl-2,6-difluorophenol may also be involved in redox reactions and could potentially affect oxidative stress pathways .

Pharmacokinetics

Phenolic compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine . The presence of the ethyl and difluoro groups may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities . The specific effects of 4-Ethyl-2,6-difluorophenol would depend on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .

Propiedades

IUPAC Name |

4-ethyl-2,6-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUJLNUXPLXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)

![2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone](/img/structure/B2994599.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)

![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)

![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)

![methyl 4-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2994610.png)